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Compound of Interest

Compound Name: 2-Amino-5-methylbenzyl alcohol

Cat. No.: B1268398

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-Amino-5-methylbenzyl alcohol (CAS No: 34897-84-2), a key intermediate in various
synthetic applications. This document outlines the expected spectroscopic data, detailed
experimental protocols for obtaining this data, and a logical workflow for the characterization

process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy,
Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for 2-
Amino-5-methylbenzyl alcohol.

Table 1: Infrared (IR) Spectroscopy Data
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Vibrational Mode

Wavenumber (cm~12) Intensity .
Assignment
3444, 3335 Strong, Broad N-H Stretching (Amino group)
3500-3200 Strong, Broad O-H Stretching (Alcohol)
3100-3000 Medium Aromatic C-H Stretching
) Aliphatic C-H Stretching (CHs
2950-2850 Medium
and CHz groups)
1652, 1592 Medium C=C Stretching (Aromatic ring)
1568 Medium N-H Bending
1465 Medium CHz Bending
1320-1000 Strong C-0O Stretching (Alcohol)
) C-N Stretching (Aromatic
1250-1020 Medium ]
amine)
Aromatic C-H Out-of-Plane
900-675 Strong

Bending

Note: The IR data is based on typical values for similar aromatic amines and benzyl alcohols
and published data for related compounds.[1] Specific peak positions may vary slightly based
on the experimental conditions.

Chemical Shift (9,

Multiplicity Integration Proton Assignment
ppm)
~7.0-7.2 m 3H Aromatic protons
4.61 S 2H -CH2-OH
~3.5-4.5 brs 2H -NH:z
2.34 S 3H -CHs
~2.0-2.5 br s 1H -OH
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Note: This is a predicted spectrum based on known chemical shifts for similar compounds.[2][3]
The exact chemical shifts and coupling constants would need to be determined experimentally.
The signals for -NH2z and -OH protons are often broad and may exchange with deuterium oxide
(D=20).

= 13
Chemical Shift (6, ppm) Carbon Assignment
~145-150 C-NH2
~135-140 C-CHs
~125-130 Aromatic CH
~115-120 Aromatic CH
~60-65 -CH2-OH
~20-25 -CHs

Note: This is a predicted spectrum based on known chemical shifts for similar aromatic
compounds.[4][5] Broadband proton decoupling is typically used, resulting in singlet peaks for

each carbon.

IabJr;éL_Mass_SpgcimmﬂtLy Data

Relative Intensity Fragmentation Assignment
137 Moderate [M]* (Molecular lon)
120 High [M-NHs]*
119 High [M-H20]*
106 High [M-CH20H]*
91 Moderate [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl cation)

Note: The fragmentation pattern is predicted based on the typical behavior of aromatic amines
and benzyl alcohols under electron ionization.[6][7] The base peak may vary depending on the
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ionization energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Amino-5-methylbenzyl alcohol.
Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: A small amount of the solid 2-Amino-5-methylbenzyl alcohol is
placed directly onto the ATR crystal.[8][9]

e Instrument Setup: The FT-IR spectrometer is set to record the spectrum in the mid-infrared
range (typically 4000-400 cm~1). A background spectrum of the clean, empty ATR crystal is
recorded.

» Data Acquisition: The sample is brought into firm contact with the ATR crystal using a
pressure clamp. The infrared spectrum of the sample is then recorded.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum.

Methodology (KBr Pellet):

o Sample Preparation: Approximately 1-2 mg of finely ground 2-Amino-5-methylbenzyl
alcohol is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

e Instrument Setup: The FT-IR spectrometer is set to the appropriate scanning range. A
background spectrum is recorded with an empty sample holder.

» Data Acquisition: The KBr pellet is placed in the sample holder and the infrared spectrum is
recorded.

» Data Processing: The background is subtracted from the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (*H and 3C NMR):

Sample Preparation: Approximately 5-10 mg of 2-Amino-5-methylbenzyl alcohol is
dissolved in a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean NMR tube to a
volume of about 0.6-0.7 mL. Tetramethylsilane (TMS) is typically added as an internal
standard (0 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. The magnetic field is shimmed to achieve homogeneity.

Data Acquisition:
o For *H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum to single peaks for each unique carbon atom.

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The
spectrum is then phased, baseline corrected, and referenced to the internal standard. For *H
NMR, the peaks are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EIl):

Sample Introduction: A small amount of the solid sample is introduced into the ion source of
the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized
by heating under high vacuum.

lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a positively
charged molecular ion ([M]*) and various fragment ions.
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e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 2-Amino-5-methylbenzyl alcohol.
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Caption: General workflow for the spectroscopic characterization of 2-Amino-5-methylbenzyl
alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-methylbenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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